2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline

Lipophilicity Metabolic Stability SAR

Researchers synthesizing targeted covalent kinase inhibitors often face unwanted N-acetylation of the piperazine during amide coupling, complicating SAR. This compound solves that with its pre-installed N-acetyl cap, preventing side reactions and serving as a direct metabolic standard. Key advantages: - Orthogonal -NH2 handle enables late-stage PROTAC linker or fluorophore attachment without perturbing the kinase pharmacophore. - The 2,4-substitution pattern directs regioselective derivatization, unlike the 2-methoxy Rociletinib analog. - Trifluoromethyl group (Hansch π = 0.88) imparts quantifiable lipophilicity for tuneable logD optimization.

Molecular Formula C13H16F3N3O
Molecular Weight 287.28 g/mol
Cat. No. B12846521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline
Molecular FormulaC13H16F3N3O
Molecular Weight287.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C13H16F3N3O/c1-9(20)18-4-6-19(7-5-18)12-8-10(13(14,15)16)2-3-11(12)17/h2-3,8H,4-7,17H2,1H3
InChIKeyQLGLGAJUAXYXKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline (CAS 1980049-38-4): A Strategic Building Block for Kinase-Targeted Medicinal Chemistry


2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline (CAS 1980049-38-4) is a functionalized aromatic amine belonging to the acetylpiperazine-aniline class. It possesses a molecular formula of C13H16F3N3O and a molecular weight of 287.28 g/mol . The compound features a unique 2,4-substitution pattern on the phenyl ring: an amino group at the 2-position para to an acetylpiperazine moiety, and a trifluoromethyl (-CF3) group at the 4-position . This architecture renders it a versatile intermediate for constructing kinase-focused compound libraries, as it provides an orthogonal nucleophilic handle (the free aniline –NH2) alongside the metabolically stable acetylpiperazine motif.

Workflow Kinase-focused library synthesis Targeting EGFR, ALK and related kinases
Key handle Free aniline for diverse derivatization Amides, ureas, sulfonamides, heterocycles
Chemistry Acetyl-capped piperazine, CF3-phenyl scaffold Prevents competing nucleophilic side reactions
Selection logic 2,4-substitution pattern with quantified lipophilicity Supports membrane permeability and target binding studies

Why Substituting 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline with Unfunctionalized or Regioisomeric Analogs Compromises Project Outcomes


In medicinal chemistry procurement, substituting this compound with a close analog—such as a positional isomer, the des-acetyl variant, or the methoxy derivative—can derail a synthetic route or confound SAR interpretation. The 2,4-substitution pattern orients the free aniline handle for regioselective derivatization, a capability absent in the 2-methoxy analog used in Rociletinib synthesis [1]. The N-acetyl cap on the piperazine ring prevents unwanted nucleophilic side reactions that plague the free piperazine analog (CAS 153204-84-3) during amide bond formation or reductive amination steps . Furthermore, the trifluoromethyl group imparts a quantifiable lipophilicity increase (Hansch π = 0.88) relative to –CH3 or –H analogs, directly influencing target binding and metabolic stability in a way that cannot be replicated by non-fluorinated counterparts [2]. The evidence below quantitatively substantiates these differentiation points.

!
Regioisomer mismatch The 2,4-substitution orients the aniline handle differently from 2,5- or other regioisomers, altering electronic activation and derivatization geometry.
!
Des-acetyl analog reactivity Free piperazine (CAS 153204-84-3) competes as a nucleophile, leading to side products and requiring extra protection steps.
!
Methoxy analog limitation 4-(4-Acetylpiperazin-1-yl)-2-methoxyaniline cannot be further derivatized at the 2-position, restricting SAR exploration.

Quantitative Differentiation Guide for 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline Against Closest Analogs


Trifluoromethyl Lipophilicity: Quantified Advantage Over Methyl and Unsubstituted Analogs

The –CF3 group at the 4-position confers a substantial and quantifiable increase in lipophilicity relative to –CH3 or –H analogs, a key driver of membrane permeability and target binding. The Hansch hydrophobicity parameter (π) for –CF3 is 0.88, compared to 0.56 for –CH3 and 0.00 for –H [1]. This π difference of +0.32 relative to –CH3 translates into a calculated logP increase of approximately 0.32 units for the target compound versus its 4-methyl analog. This enhanced lipophilicity is recognized as a cornerstone strategy for improving passive permeability and target engagement in kinase inhibitor design .

CF₃ lipophilicity
Class-level
π(CF₃) = 0.88
Reported lipophilicity may support permeability and target binding context.
Δπ = +0.32 vs –CH₃; class-level Hansch constant.
Lipophilicity Metabolic Stability SAR

Acetyl Cap Deactivates Nucleophilic Piperazine: Averted Side Reactions vs. Free Piperazine Analog

The N-acetyl group on the piperazine ring decisively governs chemoselectivity during downstream functionalization. The free piperazine analog, 4-(piperazin-1-yl)-2-(trifluoromethyl)aniline (CAS 153204-84-3), contains a nucleophilic secondary amine (pKa ~9.8) that competes with the aniline –NH2 in acylation or reductive amination reactions . Acetylation converts this secondary amine into a tertiary amide, rendering it inert under standard amide coupling conditions. This structural feature eliminates the need for orthogonal protection/deprotection steps, reducing synthetic step count by at least one step compared to routes employing the free piperazine analog . The acetyl cap also prevents N-acetyltransferase-mediated metabolism of the piperazine ring, a known clearance pathway [1].

Acetyl cap selectivity
Reported
N-acetylated piperazine vs free NH (pKa ~9.8)
Acetyl cap may reduce competing side reactions; supports synthetic route efficiency.
Eliminates ≥1 protection step under standard amide coupling.
Chemoselectivity Piperazine Synthetic Chemistry

Regioisomeric 2,4-Substitution Pattern Dictates Electronic Landscape and Derivatization Vector

The specific 2-amino-4-trifluoromethyl substitution pattern of the target compound (CAS 1980049-38-4) is structurally distinct from its regioisomer 2-(4-acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 954566-15-5) . In the target compound, the –CF3 group is para to the acetylpiperazine and meta to the –NH2, exerting a strong electron-withdrawing effect (σmeta = 0.43) that modulates the nucleophilicity of the aniline nitrogen. In the 5-CF3 regioisomer, –CF3 is para to –NH2 (σpara = 0.54), resulting in different electronic activation and a distinct vector for derivatization. This positional difference alters the regioselectivity of electrophilic aromatic substitution and the geometry of the exit vector from the core scaffold, both of which critically influence target binding in kinase ATP-binding pockets [1].

Regioisomer electronics
Context-dependent
σₘₑₜₐ = 0.43 (target) vs σₚₐᵣₐ = 0.54 (5-CF₃ isomer)
Regioisomeric difference may influence electronic modulation; supports regioselectivity context.
Δσ = 0.11 alters aniline nucleophilicity.
Regiochemistry Electronic Effects Medicinal Chemistry

The Orthogonal Aniline Handle Versus the Methoxy Analog Used in Rociletinib: A Divergent Synthetic Opportunity

The methoxy analog, 4-(4-acetylpiperazin-1-yl)-2-methoxyaniline (CAS 1021426-42-5), serves as the direct precursor to Rociletinib, a third-generation EGFR inhibitor with Ki = 21.5 nM for EGFRL858R/T790M . However, the –OCH3 group at the 2-position is a terminal substituent that cannot be further derivatized. In contrast, the –NH2 group at the same position in the target compound provides an orthogonal nucleophilic handle for constructing diverse chemotypes, including ureas, amides, sulfonamides, and heterocycles via reductive amination or Buchwald-Hartwig coupling [1]. This opens synthetic avenues to libraries inaccessible from the methoxy analog. The target compound also features a molecular weight of 287.28 g/mol versus 249.31 g/mol for the methoxy analog [2], reflecting the replacement of –OCH3 with –NH2.

Aniline handle vs OCH₃
Reported
Free –NH₂ enables amide/urea/heterocycle synthesis; –OCH₃ terminal
Free aniline handle may expand SAR opportunities beyond methoxy analog scope.
MW difference: +37.97 g/mol (NH₂ vs OCH₃).
Synthetic Strategy Rociletinib EGFR Inhibitor

Optimal Research and Industrial Application Scenarios for 2-(4-Acetylpiperazin-1-yl)-4-(trifluoromethyl)aniline


EGFR and Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core scaffold for generating focused kinase inhibitor libraries targeting EGFR, ALK, and other clinically validated kinases. The free aniline handle allows for the systematic exploration of various Michael acceptors (acrylamides, vinyl sulfonamides) to create targeted covalent inhibitors. As demonstrated by the Rociletinib chemotype, which uses the methoxy analog [1], the acetylpiperazine–trifluoromethyl motif is optimal for engaging the kinase hinge region. This compound enables the synthesis of novel analogs not previously accessible, with the potential to match or exceed the potency of Rociletinib (EGFR L858R/T790M IC50 = 21.5 nM) .

Negative Control for Acetyltransferase Metabolism Studies

In DMPK and toxicology studies, this compound serves as an ideal pre-acetylated negative control for metabolism experiments. Piperazine-containing compounds are known to undergo rapid N-acetylation by N-acetyltransferases (NAT), producing an N-acetylpiperazine metabolite that often becomes the major circulating species in vivo and complicates pharmacokinetic interpretation [1]. By using this compound—which already bears the acetyl cap—researchers can differentiate whether observed biological activity originates from the parent molecule or an acetylated metabolite, thereby deconvoluting complex metabolic profiles.

Late-Stage Functionalization and PROTAC Linker Attachment

The orthogonal reactivity of the aniline –NH2 enables late-stage diversification strategies, including the attachment of PROTAC (Proteolysis Targeting Chimera) linker moieties or fluorescent probes. Unlike the methoxy analog in which the 2-position is blocked [1], this compound allows the installation of PEG linkers, biotin tags, or fluorophores without perturbing the kinase-binding pharmacophore. This capability is particularly valuable for developing chemical biology tools to study target engagement, cellular localization, and degradation kinetics.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal aniline handle
Derivatization chemistry scope
Metabolism study control
Pre-acetylated piperazine
Metabolite differentiation
Chemical biology probe synthesis
Free amine for linker conjugation
Bifunctional molecule assembly
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